N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline
Brand Name: Vulcanchem
CAS No.: 1040682-75-4
VCID: VC2908412
InChI: InChI=1S/C21H29NO2/c1-3-5-6-7-14-24-21-13-9-11-19(16-21)22-17-18-10-8-12-20(15-18)23-4-2/h8-13,15-16,22H,3-7,14,17H2,1-2H3
SMILES: CCCCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCC
Molecular Formula: C21H29NO2
Molecular Weight: 327.5 g/mol

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline

CAS No.: 1040682-75-4

Cat. No.: VC2908412

Molecular Formula: C21H29NO2

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline - 1040682-75-4

Specification

CAS No. 1040682-75-4
Molecular Formula C21H29NO2
Molecular Weight 327.5 g/mol
IUPAC Name N-[(3-ethoxyphenyl)methyl]-3-hexoxyaniline
Standard InChI InChI=1S/C21H29NO2/c1-3-5-6-7-14-24-21-13-9-11-19(16-21)22-17-18-10-8-12-20(15-18)23-4-2/h8-13,15-16,22H,3-7,14,17H2,1-2H3
Standard InChI Key UBGDNTFAWPAJRP-UHFFFAOYSA-N
SMILES CCCCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCC
Canonical SMILES CCCCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCC

Introduction

Chemical Identity and Physical Properties

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline is identified by its CAS number 1040682-75-4 and represented by the molecular formula C21H29NO2. The structure contains two benzene rings connected through a nitrogen atom, with one ring bearing an ethoxy substituent and the other featuring a hexyloxy group. These functional groups contribute to the compound's lipophilicity and potential biochemical interactions.

Basic Properties

The physical and chemical properties of N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline are summarized in the table below:

PropertyValue
CAS Number1040682-75-4
Molecular FormulaC21H29NO2
Molecular Weight327.5 g/mol
Chemical ClassificationAromatic amine
AppearanceNot specified in available data
SolubilityLikely soluble in organic solvents due to lipophilic nature

This compound features a secondary amine structure where the nitrogen connects the 3-ethoxybenzyl and 3-hexyloxyphenyl moieties. The presence of both ethoxy and hexyloxy groups provides potential sites for hydrogen bonding and hydrophobic interactions, which may be relevant for its applications in various scientific fields.

Structural Characteristics

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline contains several key structural features that influence its chemical behavior:

  • A secondary amine (NH) group that can act as both a hydrogen bond donor and acceptor

  • An ethoxy group (OCH2CH3) on one benzene ring at the meta position

  • A hexyloxy group (O(CH2)5CH3) on the other benzene ring, also at the meta position

  • Two aromatic rings that provide potential for π-π stacking interactions

These structural characteristics contribute to the compound's potential applications in medicinal chemistry and materials science, as they allow for specific intermolecular interactions with various biological or synthetic targets.

Synthesis and Preparation

Analytical Monitoring

During synthesis, the progress and purity of N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline can be monitored using various analytical techniques:

  • Thin Layer Chromatography (TLC) for reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

These techniques help ensure the synthetic process yields the desired product with high purity, which is crucial for subsequent applications in research or industrial contexts.

Chemical Reactivity

Typical Reactions

As an aromatic amine, N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline can participate in various chemical reactions characteristic of this functional group:

  • Oxidation reactions, potentially yielding oxidized derivatives

  • Acylation at the nitrogen atom to form amides

  • Alkylation to form tertiary amines

  • Reactions with electrophiles at the aromatic rings, particularly at positions ortho and para to the amine and ether groups

The reactivity is significantly influenced by the choice of reagents and reaction conditions. For example, oxidation reactions typically require specific acidic or basic media for optimal performance.

Structure-Reactivity Relationships

The reactivity of N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline is influenced by its unique structural features:

  • The secondary amine group provides a nucleophilic center for reactions with electrophiles

  • The ethoxy and hexyloxy groups are electron-donating, activating the aromatic rings toward electrophilic substitution

  • The long alkyl chain in the hexyloxy group may influence the solubility and aggregation behavior in different solvents

  • The meta substitution pattern on both rings creates a specific electronic distribution that affects reactivity

These structural features create a distinct reactivity profile that distinguishes N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline from other aromatic amines.

Comparison with Similar Compounds

Structural Analogs

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline shares structural similarities with other substituted anilines, but has distinct features:

CompoundSimilaritiesDifferences
4-HexyloxyanilineContains hexyloxy group and aniline structureSingle benzene ring, primary amine, para substitution
4-Ethoxy-N-(3,4,5-trimethoxybenzyl)anilineContains ethoxy group, benzyl amine structureDifferent substitution pattern, trimethoxy instead of hexyloxy group
Simple anilineBasic aniline structureLacks ethoxy and hexyloxy substitutions

These structural differences can significantly impact the physical properties, chemical reactivity, and potential applications of each compound .

Functional Comparisons

When comparing N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline with similar compounds, several functional differences emerge:

  • The positioning of substituents (meta vs. para) affects electronic distribution and reactivity

  • The length of alkoxy chains impacts lipophilicity and membrane interactions

  • The nature of the amine (primary vs. secondary) influences hydrogen bonding capacity and nucleophilicity

  • The presence of multiple aromatic rings creates different steric environments

These functional differences make N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline unique among related compounds and potentially valuable for specific applications where its particular combination of features is advantageous .

Research Limitations and Future Directions

Current Knowledge Gaps

Despite the potential applications of N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline, several knowledge gaps remain:

  • Limited published data on specific applications and performance in various contexts

  • Incomplete characterization of physical properties beyond basic molecular features

  • Insufficient toxicological and environmental impact studies

  • Limited information on structure-activity relationships in biological systems

Addressing these knowledge gaps through targeted research would enhance understanding of this compound's full potential and limitations.

Future Research Opportunities

Future research on N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline could focus on:

  • Development of improved synthetic routes with higher yields and purity

  • Exploration of specific medicinal applications based on its structural features

  • Investigation of its potential in advanced materials, such as organic electronics or stimuli-responsive materials

  • Comprehensive toxicological assessment to establish safety profiles for various applications

  • Structure modification studies to enhance desired properties while minimizing potential hazards

Such research directions would expand the practical utility of this compound in various scientific and technological fields.

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